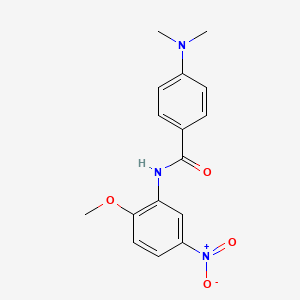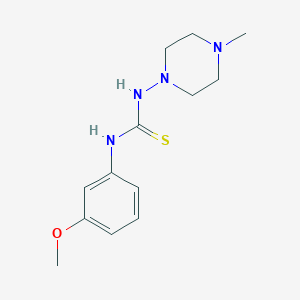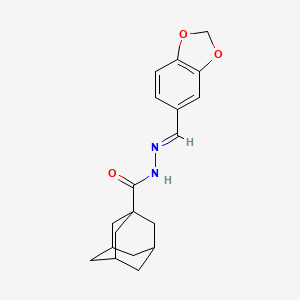![molecular formula C22H17N3O B5730515 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5730515.png)
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline (BMQ) is a synthetic compound that belongs to the class of indolo[2,3-b]quinoxalines. It has gained significant attention in recent years due to its potential applications in scientific research and drug discovery. BMQ has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new therapeutics. In
科学的研究の応用
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in various cellular processes.
作用機序
The mechanism of action of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various cellular processes. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that plays a key role in signal transduction pathways. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been found to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been shown to exhibit anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has also been extensively studied, which means that there is a lot of information available on its properties and potential applications. However, there are also some limitations to using 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline in lab experiments. For example, it may not be suitable for use in vivo due to its potential toxicity. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline. One potential direction is to explore its potential applications in drug discovery. 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new therapeutics. Another potential direction is to further explore its mechanism of action and potential side effects. This information could be useful in the development of new drugs that target specific cellular processes. Finally, more research is needed to fully understand the potential applications of 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline in the treatment of various diseases.
合成法
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline can be synthesized using various methods, but the most common one involves the condensation reaction between 2-aminobenzylamine and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium dithionite, which converts the nitro group to an amino group. The resulting product is then treated with methanol and hydrochloric acid to obtain 6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline as a yellow solid.
特性
IUPAC Name |
6-benzyl-9-methoxyindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-26-16-11-12-20-17(13-16)21-22(24-19-10-6-5-9-18(19)23-21)25(20)14-15-7-3-2-4-8-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYREUUHSLSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-9-methoxy-6H-indolo[2,3-b]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)

![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)
![N-ethyl-2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5730446.png)




![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5730490.png)
![1-(4-fluorobenzyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5730501.png)


![methyl 2-{[3-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5730525.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-cyclohexylbenzenesulfonamide](/img/structure/B5730529.png)